Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate
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Overview
Description
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE is a synthetic organic compound characterized by its complex structure, which includes functional groups such as esters, fluorine, and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of a precursor molecule with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-(1-HYDROXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE
- DIMETHYL 2-(1-ACETYLOXY-2-ETHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE
Uniqueness
DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its fluorine atom, in particular, can significantly influence its biological activity and stability compared to similar compounds.
Properties
CAS No. |
6935-49-5 |
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Molecular Formula |
C12H17FO7 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyloxy-2-methylpropyl)-2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H17FO7/c1-6(2)9(20-7(3)14)12(13,11(17)19-5)8(15)10(16)18-4/h6,9H,1-5H3 |
InChI Key |
RSYSWZRHRYIUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)C(=O)OC)(C(=O)OC)F)OC(=O)C |
Origin of Product |
United States |
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